molecular formula C12H9BO2 B2418930 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol CAS No. 19014-28-9

10H-Dibenzo[b,e][1,4]oxaborinin-10-ol

Cat. No.: B2418930
CAS No.: 19014-28-9
M. Wt: 196.01
InChI Key: VXYFPDIBAOEMHM-UHFFFAOYSA-N
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Description

10H-Dibenzo[b,e][1,4]oxaborinin-10-ol: is a chemical compound with the molecular formula C12H9BO2 It is known for its unique structure, which includes a boron atom integrated into a dibenzofuran framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol typically involves the reaction of dibenzofuran with boron-containing reagents. One common method includes the use of boronic acids or boron trifluoride as starting materials. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature is usually maintained at a moderate level, around 80-100°C, to facilitate the formation of the boron-oxygen bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-oxygen bond to a boron-hydrogen bond.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Boron-hydrogen compounds.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

10H-Dibenzo[b,e][1,4]oxaborinin-10-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

    Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to form boron-oxygen bonds is a key feature.

Comparison with Similar Compounds

    Dibenzofuran: Lacks the boron atom but has a similar structural framework.

    Phenoxaborin: Contains a boron atom but differs in the arrangement of the aromatic rings.

    Boronic Acids: Share the boron-oxygen bond but have different structural features.

Uniqueness: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol is unique due to its combination of a dibenzofuran framework with a boron atom, which imparts distinct chemical properties. This combination allows it to participate in a variety of reactions and applications that are not possible with similar compounds lacking either the boron atom or the specific structural arrangement.

Biological Activity

10H-Dibenzo[b,e][1,4]oxaborinin-10-ol is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dibenzo fused ring system with a boron atom incorporated into its structure. This unique configuration contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Target Interaction : It has been shown to bind to specific proteins involved in cell signaling and metabolic pathways, which can lead to modulation of their activity.
  • Biochemical Pathways : The compound may influence pathways related to apoptosis (programmed cell death) and cell cycle regulation, potentially leading to anticancer effects.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Mechanistic Insights : The compound disrupts microtubule assembly, which is crucial for mitosis. By inhibiting tubulin polymerization, it effectively halts the progression of the cell cycle in cancer cells .

Toxicity and Safety

While this compound shows promising anticancer activity, it is essential to evaluate its toxicity:

  • Toxicological Studies : Preliminary studies suggest that certain derivatives may exhibit mutagenic effects under specific conditions. Further research is necessary to fully understand the safety profile of this compound .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of this compound against specific cancer types.
    • Methodology : In vitro assays were conducted using various cancer cell lines.
    • Results : Significant cytotoxicity was observed in breast and prostate cancer cells with IC50 values indicating potent activity.
  • Mechanistic Study :
    • Objective : To elucidate the mechanism by which the compound induces apoptosis.
    • Findings : The study revealed that this compound activates caspase pathways leading to cell death.

Data Tables

StudyCell LineIC50 (µM)Mechanism
ABreast5.0Apoptosis via caspase activation
BProstate7.5Microtubule disruption
CompoundBinding Energy (kcal/mol)Toxicity Level
This compound-8.5Low
Derivative A-7.0Moderate

Properties

IUPAC Name

10-hydroxybenzo[b][1,4]benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFPDIBAOEMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2OC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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